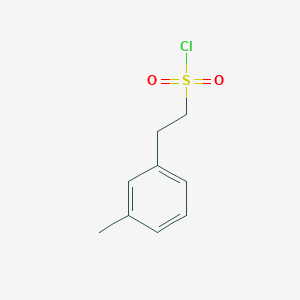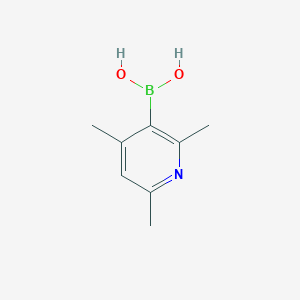
1,2,2,2-Tetrafluoroethyl iodide
Vue d'ensemble
Description
1,2,2,2-Tetrafluoroethyl iodide is a chemical compound with the CAS Number: 3831-49-0 . Its molecular formula is C2HF4I and it has a molecular weight of 227.93 . The IUPAC name for this compound is 1,1,1,2-tetrafluoro-2-iodoethane .
Molecular Structure Analysis
The 1,2,2,2-Tetrafluoroethyl iodide molecule contains a total of 7 bonds, including 6 non-H bonds . For a detailed view of its structure, it’s recommended to refer to a chemical database or a molecular modeling software.Physical And Chemical Properties Analysis
1,2,2,2-Tetrafluoroethyl iodide is a compound with a molecular weight of 227.93 . For more detailed physical and chemical properties, it’s recommended to refer to a reliable chemical database or the compound’s Material Safety Data Sheet (MSDS).Applications De Recherche Scientifique
Battery Technology
1,2,2,2-Tetrafluoroethyl iodide is utilized in battery-grade applications, particularly as a co-solvent and additive for various battery systems. In lithium-metal batteries, it helps suppress dendrites while maintaining low interfacial impedance, contributing to safer and more efficient battery performance .
High-Voltage Electrolytes
This compound is also a promising co-solvent for high-voltage electrolytes in lithium-ion batteries. Its partially fluorinated ethers enable the commercial development of high energy density batteries by improving physicochemical and electrochemical properties .
Proteomics Research
In the field of proteomics research, 1,2,2,2-Tetrafluoroethyl iodide serves as a specialized reagent. Its molecular properties are leveraged in various proteomic methodologies to analyze protein structures and functions .
Organic Synthesis
The compound is used in organic synthesis, particularly in the tetrafluoroethylation of electron-rich alkenyl iodides. This process is facilitated by metal-mediated synthetic methods that incorporate the 1,1,2,2-tetrafluoroethyl motif into unactivated alkenyl iodides using cross-coupling reactions .
Mécanisme D'action
Target of Action
The primary targets of 1,2,2,2-Tetrafluoroethyl iodide are electron-rich alkenyl iodides . These targets play a crucial role in various biochemical reactions, particularly in the formation of C(sp2) RF bonds .
Mode of Action
1,2,2,2-Tetrafluoroethyl iodide interacts with its targets through a process known as cross-coupling reactions . This interaction leads to the formation of solvent-stabilized “ligandless” and reactive CuCF2CF2H species . The stable Cu(CF2CF2H)(PPh2Me)3 complex, while unreactive with these substrates, serves as a P-ligated reservoir for the formation of these species .
Biochemical Pathways
The cross-coupling reactions involving 1,2,2,2-Tetrafluoroethyl iodide affect various biochemical pathways. These pathways lead to the synthesis of HCF2CF2-glycals, as well as nucleosides/nucleobases and arenes . The downstream effects of these pathways contribute to the overall biochemical activity of the compound.
Result of Action
The molecular and cellular effects of 1,2,2,2-Tetrafluoroethyl iodide’s action are primarily seen in the formation of C(sp2) RF bonds . This results in the synthesis of HCF2CF2-glycals, nucleosides/nucleobases, and arenes , which have various applications in biochemical processes.
Action Environment
The action, efficacy, and stability of 1,2,2,2-Tetrafluoroethyl iodide can be influenced by various environmental factors. For instance, the presence of CuBr enhances the reactivity of the complex, particularly towards challenging electron-rich substrates . .
Propriétés
IUPAC Name |
1,1,1,2-tetrafluoro-2-iodoethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF4I/c3-1(7)2(4,5)6/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAWHMRSFSKYTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HF4I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380218 | |
| Record name | 1,1,1,2-tetrafluoro-2-iodoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,2,2-Tetrafluoroethyl iodide | |
CAS RN |
3831-49-0 | |
| Record name | 1,1,1,2-Tetrafluoro-2-iodoethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3831-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1,2-tetrafluoro-2-iodoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3831-49-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(4-Boc-piperazino)-2-[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1586388.png)









